molecular formula C11H16NNaO5 B13105673 Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

Cat. No.: B13105673
M. Wt: 265.24 g/mol
InChI Key: RQGYORZQMPKRMG-UHFFFAOYSA-M
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Description

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate typically involves the reaction of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid with a sodium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine . This process is crucial in multi-step synthesis, allowing for the selective protection and deprotection of functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate: is similar to other Boc-protected compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection. The presence of the Boc group ensures that the compound can be used in a wide range of synthetic applications, making it a valuable tool in organic chemistry .

Biological Activity

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate, also referred to as sodium 1-[(tert-butoxy)carbonyl]-3-oxopiperidine-4-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₁₁H₁₆NNaO₅
  • Molecular Weight : 265 Da
  • CAS Number : 1923203-61-5
  • LogP : 0.86
  • Polar Surface Area : 87 Ų

These properties suggest that the compound has a moderate hydrophilicity, which may influence its bioavailability and interaction with biological systems.

This compound functions as a piperidine derivative that may interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating cellular uptake and potential interaction with enzymes or receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation. In particular, derivatives have been tested against breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines, revealing varied cytotoxic effects:

CompoundIC₅₀ (μM)Activity
Compound A6Significant inhibition of cell proliferation
Compound B63Moderate inhibition
This compound>100No cytotoxicity observed

The above table indicates that while this compound may not exhibit direct cytotoxic effects at higher concentrations, its structural analogs demonstrate varying degrees of activity against cancer cells, suggesting potential for further optimization in drug development.

Enzyme Inhibition

The compound's structure suggests possible interactions with enzymes involved in metabolic processes. In particular, studies on related compounds have indicated inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. For example:

  • MMP Inhibition : Related piperidinone compounds have been shown to inhibit MMP-9 activity in a concentration-dependent manner, which is critical for preventing tumor invasion and metastasis.

Case Studies

  • In Vitro Studies : A study evaluating the binding affinity and cellular activity of piperidinone derivatives found that while some compounds effectively inhibited cell migration and invasion, this compound did not exhibit significant cytotoxicity even at concentrations up to 100 μM .
  • Structure-Based Drug Design : Computational modeling has been employed to predict the binding modes of this compound with various biological targets. This approach suggests that modifications to the molecular structure could enhance its biological activity by improving binding affinity .

Properties

Molecular Formula

C11H16NNaO5

Molecular Weight

265.24 g/mol

IUPAC Name

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

RQGYORZQMPKRMG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+]

Origin of Product

United States

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